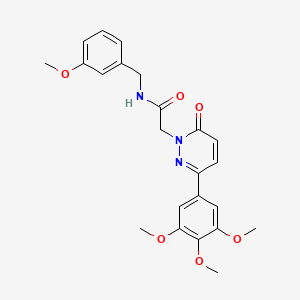

![molecular formula C15H15N3O4 B2935981 N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1903248-07-6](/img/structure/B2935981.png)

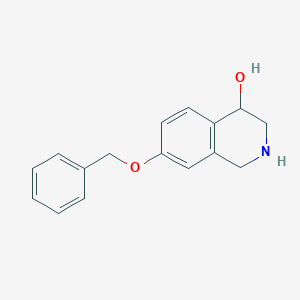

N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. The compound is known to inhibit the activity of macrophage migration inhibitory factor (MIF), a cytokine that plays a crucial role in the immune response and inflammation.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Isoxazole derivatives, such as those with long alkyl side chains, have been synthesized and evaluated for their corrosion inhibitory effects. These compounds, characterized through FT-IR and NMR spectroscopy, demonstrated significant corrosion prevention efficiencies in acidic mediums, highlighting their potential in protecting materials against corrosive damage (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Research into thiazolidin-4-one and isoxazoline derivatives has identified several compounds with potent antimicrobial properties. These studies involve synthesizing compounds and testing their in vitro antibacterial and antifungal activities, indicating the potential of isoxazole-based compounds in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Properties

New benzothiazole derivatives incorporating isoxazole and other heterocyclic rings have been synthesized and evaluated for their antitumor activities. Some derivatives demonstrated considerable anticancer activity against various human tumor cell lines, suggesting the therapeutic potential of isoxazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Novel Synthetic Routes for Pharmacological Agents

The development of novel synthetic routes for pharmacological agents includes the use of isoxazole and benzoxazole derivatives as key intermediates. These routes offer new ways to create compounds with potential therapeutic applications, including antimicrobial and anticancer agents. Studies have shown that these compounds can be synthesized efficiently and possess significant biological activities, making them valuable in drug discovery and development (Marri, Kakkerla, Krishna, & Rajam, 2018).

Wirkmechanismus

Target of Action

Compounds with oxazole and benzoxazole rings are known to have a wide range of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . The specific targets of a compound would depend on its exact structure and any functional groups present.

Biochemical Pathways

Oxazole and benzoxazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some oxazole derivatives have been found to inhibit DPP-IV, an enzyme involved in glucose metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Oxazole and benzoxazole derivatives are generally soluble in water and other polar solvents , which could influence their absorption and distribution.

Eigenschaften

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-14(16-7-3-4-11-8-17-21-10-11)9-18-12-5-1-2-6-13(12)22-15(18)20/h1-2,5-6,8,10H,3-4,7,9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCIUONTBZJJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCCC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)

![7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2935905.png)

![7-Fluoro-2-methyl-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2935907.png)

![2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)

![Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2935911.png)

![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N-phenyloctanethioamide](/img/structure/B2935914.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2935915.png)

![2-[3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2935918.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2935921.png)